Penicillamine cysteine disulfide
Overview
Description
Penicillamine cysteine disulfide is a compound formed by the disulfide interchange between penicillamine and cysteine. Penicillamine is a chelating agent used in the treatment of Wilson’s disease, cystinuria, and rheumatoid arthritis. It is an α-amino acid metabolite of penicillin, although it has no antibiotic properties . The formation of this compound increases the solubility of cystine, making it easier to excrete from the body .
Mechanism of Action
Target of Action
Penicillamine cysteine disulfide, also known as L-Cysteine-D-penicillamine Disulfide, primarily targets copper ions and cystine in the body . In Wilson’s disease, a genetic disorder of copper metabolism, the compound binds to accumulated copper for elimination . In cystinuria, a hereditary disorder leading to high urine cystine levels, the compound reduces cystine excretion .
Mode of Action
The compound acts as a chelating agent , binding to its targets and facilitating their removal . In Wilson’s disease, it binds copper, allowing it to be eliminated in the urine . In cystinuria, it reduces cystine excretion by disulfide interchange between penicillamine and cystine, resulting in the formation of penicillamine-cysteine disulfide . This substance is much more soluble than cystine and is excreted readily .
Biochemical Pathways
The compound affects the copper metabolism pathway in Wilson’s disease and the cystine excretion pathway in cystinuria . By binding to copper or cystine, it alters these pathways, leading to the removal of these substances from the body .
Pharmacokinetics
It is known that the bioavailability of penicillamine, a related compound, is variable
Result of Action
The action of the compound results in the reduction of copper levels in Wilson’s disease and the reduction of cystine levels in cystinuria . This can alleviate the symptoms of these conditions and prevent complications such as kidney stones in cystinuria .
Biochemical Analysis
Biochemical Properties
Penicillamine cysteine disulfide plays a crucial role in biochemical reactions. It reduces excess cystine excretion in cystinuria, at least in part, by disulfide interchange between penicillamine and cystine, resulting in the formation of penicillamine-cysteine disulfide . This substance is much more soluble than cystine and is excreted readily .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by inhibiting macrophages, decreasing IL-1 and the number of T-lymphocytes, and preventing collagen cross-linkage . In Wilson’s disease, it binds copper, allowing it to be eliminated in the urine .
Molecular Mechanism
The molecular mechanism of this compound involves its role as a chelating agent. It is recommended for the removal of excess copper in patients with Wilson’s disease . From in vitro studies, it is known that one atom of copper combines with two molecules of penicillamine .
Preparation Methods
Penicillamine cysteine disulfide is synthesized through the disulfide interchange reaction between penicillamine and cysteine. This reaction occurs under physiological conditions and does not require any special reagents or catalysts . Industrial production methods for penicillamine involve the fermentation of penicillin followed by chemical modification to produce penicillamine . The penicillamine is then reacted with cysteine to form this compound.
Chemical Reactions Analysis
Penicillamine cysteine disulfide undergoes several types of chemical reactions, including:
Oxidation: The thiol groups in penicillamine can be oxidized to form disulfides.
Reduction: Disulfides can be reduced back to thiols using reducing agents such as dithiothreitol.
Substitution: The thiol group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like dithiothreitol. The major products formed from these reactions are disulfides and thiols.
Scientific Research Applications
Penicillamine cysteine disulfide has several scientific research applications:
Chemistry: It is used as a model compound to study disulfide interchange reactions and thiol-disulfide chemistry.
Biology: It is used to study the role of disulfides in protein folding and stability.
Comparison with Similar Compounds
Penicillamine cysteine disulfide is similar to other disulfide compounds such as cysteine disulfide and homocysteine disulfide. it is unique in its ability to increase the solubility of cystine, making it particularly useful in the treatment of cystinuria . Other similar compounds include:
Cysteine disulfide: Formed by the oxidation of cysteine.
Homocysteine disulfide: Formed by the oxidation of homocysteine.
N-acetylcysteine disulfide: Formed by the oxidation of N-acetylcysteine.
Properties
IUPAC Name |
(2S)-2-amino-3-[[(2R)-2-amino-2-carboxyethyl]disulfanyl]-3-methylbutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O4S2/c1-8(2,5(10)7(13)14)16-15-3-4(9)6(11)12/h4-5H,3,9-10H2,1-2H3,(H,11,12)(H,13,14)/t4-,5-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOTADXJBFXFSLA-WHFBIAKZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(C(=O)O)N)SSCC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)([C@H](C(=O)O)N)SSC[C@@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00172190 | |
Record name | Penicillamine cysteine disulfide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00172190 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18840-45-4 | |
Record name | Penicillamine cysteine disulfide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018840454 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Penicillamine cysteine disulfide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00172190 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PENICILLAMINE CYSTEINE DISULFIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7WDD7K00TD | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does L-Cysteine-D-penicillamine Disulfide specifically affect cells in individuals with cystinosis?
A1: L-Cysteine-D-penicillamine Disulfide induces vacuolation (formation of vacuoles) specifically in fibroblasts of individuals with cystinosis. [] This suggests that cystinotic cells have a deficiency in the lysosomal system responsible for metabolizing or transporting this disulfide. [] Normal fibroblasts do not exhibit this vacuolation upon exposure to the compound. []
Q2: Can L-Cysteine-D-penicillamine Disulfide be used to identify cystinotic fibroblasts?
A2: Yes, the selective induction of vacuolation by L-Cysteine-D-penicillamine Disulfide in cystinotic fibroblasts, but not in normal fibroblasts, makes it a potential histological marker for identifying cystinotic cells. []
Q3: How is L-Cysteine-D-penicillamine Disulfide related to the metabolism of D-penicillamine, a drug used to treat rheumatoid arthritis?
A3: L-Cysteine-D-penicillamine Disulfide (also known as Penicillamine cysteine disulfide) is a major metabolite of D-penicillamine. [] Studies have shown that it exhibits pharmacokinetic characteristics similar to D-penicillamine, including biphasic elimination from plasma. []
Q4: How is L-Cysteine-D-penicillamine Disulfide eliminated from the body?
A4: L-Cysteine-D-penicillamine Disulfide is eliminated from the body primarily through urinary excretion. [] Studies show that a significant portion of the administered D-penicillamine is metabolized and excreted as L-Cysteine-D-penicillamine Disulfide and other metabolites. [, ]
Q5: What can you tell us about the dialysis clearance of D-penicillamine and its metabolites, including L-Cysteine-D-penicillamine Disulfide, in patients undergoing hemodialysis?
A5: Research indicates that D-penicillamine and its metabolites, including L-Cysteine-D-penicillamine Disulfide, are dialyzable. [] Hemodialysis efficiently removes a significant percentage of administered D-penicillamine and its metabolites from the body. [] This highlights the importance of adjusting dosage and timing of hemodialysis in patients receiving D-penicillamine therapy. []
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